molecular formula C12H12N2O2 B13493301 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B13493301
M. Wt: 216.24 g/mol
InChI Key: GJILCYKTWHOFAV-UHFFFAOYSA-N
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Description

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological activities. Benzodiazepines are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that includes a prop-2-enoyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzodiazepine precursor with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives .

Mechanism of Action

The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the prop-2-enoyl group, which may impart distinct chemical and biological properties compared to other benzodiazepines. This structural difference can influence its binding affinity to receptors and its overall pharmacokinetic profile .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C12H12N2O2/c1-2-12(16)14-7-9-5-3-4-6-10(9)13-11(15)8-14/h2-6H,1,7-8H2,(H,13,15)

InChI Key

GJILCYKTWHOFAV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2NC(=O)C1

Origin of Product

United States

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